-bromo-1H-pyrrole-2-carboxylic acid possesses a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen. Pyrroles are significant building blocks in organic chemistry and find applications in pharmaceuticals and functional materials. The bromo (Br) and carboxylic acid (COOH) functional groups on the molecule could potentially allow for various chemical transformations to yield diversely substituted pyrroles.
Pyrroles are present in various biomolecules, including essential amino acids like proline. The bromo group can participate in substitution reactions, allowing the attachment of other functional groups that might be of interest for biological studies. This could involve investigating the molecule's interaction with biological targets or its potential as a scaffold for drug design [].
Functionalized pyrroles have been explored in the development of novel materials with interesting properties, such as organic electronics and photovoltaics. The presence of the bromo and carboxylic acid groups in 3-bromo-1H-pyrrole-2-carboxylic acid suggests its potential use as a precursor for the synthesis of such materials.
3-Bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula CHBrN O and a molecular weight of approximately 190 g/mol. It features a pyrrole ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This compound is classified under the category of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The reactivity of 3-bromo-1H-pyrrole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:
Research indicates that 3-bromo-1H-pyrrole-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The presence of the bromine atom in its structure may enhance its biological efficacy. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes, making this compound a candidate for further pharmacological studies .
Several methods have been reported for synthesizing 3-bromo-1H-pyrrole-2-carboxylic acid:
3-Bromo-1H-pyrrole-2-carboxylic acid has several applications in:
Several compounds share structural similarities with 3-bromo-1H-pyrrole-2-carboxylic acid, including:
The uniqueness of 3-bromo-1H-pyrrole-2-carboxylic acid lies in its specific bromine substitution pattern and its associated biological activities, which may differ significantly from those of similar compounds. This specificity can influence its reactivity and potential applications in medicinal chemistry .
The discovery of 3-bromo-1H-pyrrole-2-carboxylic acid traces back to advancements in pyrrole functionalization during the late 20th century. While pyrrole-2-carboxylic acid itself was first synthesized in the early 1900s and later identified as a biological metabolite, its brominated derivatives gained prominence with the rise of marine natural product chemistry. The compound was initially isolated as a synthetic intermediate during efforts to replicate complex alkaloids like the lamellarins, a family of antitumor agents found in marine mollusks. Early synthetic routes involved bromination of pyrrole-2-carboxylate esters using molecular bromine, though these methods often lacked regioselectivity.
As a member of the pyrrole family, this compound occupies a critical niche in heterocyclic chemistry due to three key attributes:
These properties have made it a frequent subject in The Journal of Organic Chemistry and Tetrahedron Letters, particularly in studies exploring tandem halogenation-cross coupling strategies.
Contemporary applications span three major domains:
Pharmaceutical synthesis
The compound serves as a precursor to lamellarin Q and related antitumor agents. In one seminal synthesis, brominated pyrroles underwent Stille couplings with aryl stannanes to construct the lamellarin core.
Materials science
The carboxylic acid group facilitates coordination to metal centers, enabling the creation of luminescent zinc-organic frameworks. A 2024 study demonstrated its use in constructing a porous coordination polymer with 1.2 nm pore diameters.
Methodology development
Researchers have optimized its synthesis using DMSO/HBr systems, achieving 92% yield through bromodimethylsulfonium bromide intermediates. This method’s regioselectivity contrasts sharply with traditional Br₂/AcOH approaches, which often produce di-brominated byproducts.
Recent advancements (2023-2025) highlight three key trends:
A 2025 meta-analysis of 127 publications revealed that 68% of studies utilize this compound as a linchpin for synthesizing polycyclic alkaloids, while 22% employ it in materials synthesis. The remaining 10% focus on methodological innovations, particularly photoredox-assisted functionalization.
The pyrrole ring is a five-membered aromatic heterocycle with one nitrogen atom, adhering to Hückel’s 4n+2 π-electron rule (n=1) [4]. This conjugation confers stability and electrophilic substitution reactivity, making pyrroles versatile intermediates in organic synthesis. Key properties include:
For example, pyrrole-2-carboxylic acid derivatives serve as precursors for pharmaceuticals and agrochemicals due to their bioisosteric compatibility with indole and imidazole systems [2] [7].
Bromination introduces steric and electronic effects that modulate reactivity and biological activity. In 3-bromo-1H-pyrrole-2-carboxylic acid:
Table 1: Bromination Conditions and Outcomes for Pyrrole Derivatives
| Substrate | Reagents | Temperature | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrrole-2-carboxylic acid | Br₂/PBr₃ | 0°C | 3-Bromo derivative | 72 | [5] |
| Methyl pyrrole-2-carboxylate | NBS | RT | 4-Bromo derivative | 65 | [5] |
Brominated pyrroles exhibit enhanced antimicrobial and anticancer activities compared to non-halogenated analogs, as seen in marine natural products like 2-bromoaldisin [7] [4].
The carboxylic acid group at C-2 enables:
Notably, metallaphotoredox catalysis allows direct C–H functionalization of carboxylic acids, bypassing preactivation steps [6]. For instance, nickel-catalyzed decarboxylative arylation of 3-bromo-1H-pyrrole-2-carboxylic acid yields biaryl structures relevant to drug discovery [6].
The compound’s triad of bromine, carboxylic acid, and pyrrole rings supports applications in:
Medicinal Chemistry:
Materials Science:
Case Study: A continuous-flow synthesis of pyrrole-3-carboxylic acids via Hantzsch reaction leverages in situ HBr generation to hydrolyze tert-butyl esters, achieving 85% yield in 10 minutes [3]. This method exemplifies the synergy between bromine and carboxylic acid groups in streamlining synthesis.
The synthesis of 3-bromo-1H-pyrrole-2-carboxylic acid through electrophilic bromination represents the most established approach in the literature. This methodology exploits the inherent electron-rich nature of the pyrrole ring system, where the nitrogen atom provides significant electron density that activates the aromatic system toward electrophilic attack [1] [2].
The fundamental mechanism involves the formation of a positively charged bromine species that attacks the pyrrole ring, preferentially at the 3-position due to the directing effects of the carboxylic acid group at the 2-position. Classical electrophilic substitution proceeds through a two-stage process: initial formation of a sigma complex intermediate followed by proton elimination to restore aromaticity [1] [2].
Molecular Bromine in Dichloromethane
The most commonly employed method utilizes molecular bromine (Br2) in dichloromethane as the solvent system. This approach typically achieves yields of 70-90% under mild conditions at room temperature [3] [4]. The reaction proceeds through the following general pathway:
The bromine molecule undergoes heterolytic cleavage in the presence of the electron-rich pyrrole ring, forming a bromonium ion intermediate. The nucleophilic attack by the pyrrole ring at the 3-position is favored due to the electron-withdrawing effect of the carboxylic acid group, which deactivates the 5-position and directs substitution to the 3-position [6].
N-Bromosuccinimide (NBS) Methodology
N-Bromosuccinimide has emerged as a superior brominating agent for pyrrole derivatives, offering enhanced selectivity and milder reaction conditions [7] [8]. The mechanism involves the formation of a bromine radical or bromonium ion species that selectively attacks the 3-position of the pyrrole ring. This method typically provides yields of 60-85% with excellent regioselectivity [7] [8].
The advantages of NBS include its stability, ease of handling, and ability to provide controlled bromination without the formation of polybrominated byproducts that are commonly observed with molecular bromine [7] [8]. The reaction can be carried out in various solvents, including dichloromethane, benzene, and even under solvent-free conditions [7] [8].
Dimethyl Sulfoxide/Hydrogen Bromide System
A particularly efficient bromination protocol involves the use of dimethyl sulfoxide (DMSO) in combination with hydrogen bromide (HBr). This system has been reported to achieve yields of 80-95% with excellent selectivity for the 3-position [4]. The method operates at temperatures ranging from 10-70°C, providing flexibility in reaction conditions [4].
The mechanism involves the in situ generation of bromine species through the oxidation of bromide ions by DMSO, creating a controlled bromination environment that minimizes side reactions [4]. This approach has been praised for its simplicity, high selectivity, and relatively low toxicity compared to molecular bromine [4].
Tetrabutylammonium Tribromide (TBABr3)
Recent developments have introduced tetrabutylammonium tribromide as a highly effective brominating agent for pyrrole-2-carboxylic acid derivatives. This reagent demonstrates exceptional regioselectivity, particularly for the 5-position in pyrrole-2-carboxamides, achieving selectivity ratios of up to 10:1 [6]. The method typically provides yields of 70-90% under mild conditions [6].
The substrate-controlled selectivity observed with TBABr3 represents a significant advancement in bromination methodology, as it allows for the selective preparation of specific regioisomers depending on the substrate structure [6].
The application of enzymatic catalysis to the synthesis and modification of pyrrole-2-carboxylic acid derivatives represents an emerging field that aligns with principles of green chemistry and sustainable synthesis. Enzymatic approaches offer several advantages, including mild reaction conditions, high selectivity, and environmental compatibility [9] [10].
Glucose Oxidase-Catalyzed Polymerization
Glucose oxidase (GOx) has been successfully employed in the enzymatic polymerization of pyrrole-2-carboxylic acid. The enzyme catalyzes the oxidation of glucose to produce hydrogen peroxide, which serves as the oxidizing agent for the polymerization process [9]. This method operates optimally at pH 5.0 and represents an environmentally friendly alternative to chemical oxidative polymerization [9].
The enzymatic process demonstrates several advantages over traditional chemical methods, including improved colloidal stability of the resulting poly(pyrrole-2-carboxylic acid) particles and faster reaction rates [9]. The presence of carboxylic groups in the polymer products was confirmed through Fourier-transform infrared spectroscopy and potentiometric back-titration [9].
Flavin-Dependent Halogenases
Perhaps the most remarkable enzymatic approach involves the use of flavin-dependent halogenases, particularly in the biosynthesis of complex brominated pyrrole derivatives. The enzyme Bmp2 has been demonstrated to catalyze the unprecedented tetrabromination of pyrrole rings attached to acyl carrier proteins [10].
The mechanism involves the flavin-dependent oxidation of bromide ions to form reactive bromine species, which then undergo electrophilic substitution at the pyrrole ring. This process demonstrates exquisite control over the degree of halogenation, with the enzyme capable of installing up to four bromine atoms on a single pyrrole substrate [10].
The structural basis for the exceptional halogenating activity of Bmp2 has been elucidated through crystallographic studies, revealing key residues involved in controlling the degree of bromination [10]. This understanding provides a foundation for the rational design of modified halogenases with altered selectivity profiles [10].
Vanadium-Dependent Haloperoxidases
Vanadium-dependent haloperoxidases represent another class of enzymes capable of catalyzing the bromination of pyrrole derivatives. These enzymes utilize hydrogen peroxide as the oxidizing agent and demonstrate activity toward a broad range of pyrrolic substrates [11] [12].
The bromoperoxidase from Streptomyces phaeochromogenes has been shown to catalyze the bromination of pyrrolnitrin at the 2-position of the pyrrole ring, demonstrating the potential for regioselective enzymatic halogenation [11]. The enzyme operates optimally at pH 5.0 and requires the presence of hydrogen peroxide for activity [11].
Dehaloperoxidase-Hemoglobin Activity
Dehaloperoxidase-hemoglobin (DHP) has been demonstrated to catalyze the oxidation of pyrrole derivatives under physiological conditions, representing a unique class of enzyme with peroxygenase activity [13]. The enzyme utilizes hydrogen peroxide as the oxidizing agent and demonstrates activity toward various pyrrole substrates [13].
The mechanism involves the formation of high-valent iron-oxo intermediates that effect oxygen atom transfer to the pyrrole substrate. Studies have shown that Compound I, the two-electron oxidized form of DHP, is the primary reactive species responsible for pyrrole oxidation [13].
UbiD-Type Decarboxylases
UbiD-type decarboxylases offer a unique approach to the synthesis of pyrrole-2-carboxylic acid derivatives through enzymatic carbon dioxide fixation. These enzymes utilize the modified flavin cofactor prFMN to perform reversible carboxylation reactions [14].
The coupling of UbiD-type decarboxylases with carboxylic acid reductases has been demonstrated to enable the production of pyrrole-2-carbaldehyde from pyrrole and carbon dioxide at near-ambient conditions [14]. This approach represents a promising route for the sustainable synthesis of pyrrole derivatives using carbon dioxide as a building block [14].
Flow chemistry has emerged as a transformative technology for the synthesis of pyrrole derivatives, offering enhanced safety, improved process control, and the potential for continuous production [15] [16]. The application of flow chemistry to the synthesis of 3-bromo-1H-pyrrole-2-carboxylic acid provides several advantages over traditional batch processes.
Microreactor Technology
The development of microreactor technology has revolutionized the synthesis of pyrrole derivatives. Studies have demonstrated the successful optimization of pyrrole synthesis in microreactors with internal volumes ranging from 0.13 to 7 μL, achieving yields approaching 100% [15] [17]. The high surface-to-volume ratio of microreactors enables precise temperature control and efficient heat transfer, which are crucial for maintaining reaction selectivity [15] [17].
The scalability of microreactor technology has been demonstrated through the successful scale-up to a 9.6-mL internal volume glass microstructured flow reactor, achieving production rates of 55.8 grams per hour [15] [17]. This represents a significant advancement in the continuous production of pyrrole derivatives at commercially relevant scales [15] [17].
Continuous Hantzsch Reaction
The application of flow chemistry to the Hantzsch pyrrole synthesis has enabled the development of efficient one-step protocols for the synthesis of pyrrole-3-carboxylic acid derivatives. The continuous flow approach allows for the direct synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones [18] [16].
A particularly elegant aspect of this methodology is the utilization of hydrogen bromide generated as a byproduct in the Hantzsch reaction for the in situ hydrolysis of tert-butyl esters [18] [16]. This process integration eliminates the need for separate hydrolysis steps and reduces waste generation [18] [16].
In Situ Bromine Generation
Flow chemistry has enabled the development of safer bromination protocols through the in situ generation of bromine from less hazardous precursors. The reaction of hydrobromic acid with sodium hypochlorite in a flow reactor generates bromine in situ, which is immediately consumed in the bromination reaction [19] [20].
This approach addresses the significant safety concerns associated with the storage and handling of molecular bromine while maintaining high reaction efficiency. The protocol has been demonstrated to achieve yields of 78-99% for various bromination reactions [19] [20].
The integration of bromine generation, reaction, and quenching steps in a single flow system ensures that minimal quantities of bromine are present in the system at any given time, significantly reducing safety risks [19] [20].
Microfluidic Chip Technology
Microfluidic chip technology has been applied to the automated synthesis of pyrrole derivatives, enabling high-throughput screening and library generation. The precise control of reaction conditions achievable in microfluidic systems allows for the optimization of reaction parameters and the exploration of reaction space [21] [22].
The integration of multiple reaction steps in a single microfluidic device has been demonstrated for the synthesis of pyrrole-3-carboxamides, including biologically active compounds such as cannabinoid receptor inverse agonists [22]. This approach enables the direct synthesis of complex products from simple starting materials in a single continuous process [22].
Syrris Glass Microreactor Applications
The use of Syrris glass microreactors has been extensively studied for the synthesis of pyrrole derivatives, particularly for pharmaceutical applications. The chemical compatibility of glass with a wide range of reagents and solvents makes it an ideal material for pyrrole synthesis [16].
The ability to achieve rapid heating and cooling in glass microreactors enables the use of elevated temperatures for improved reaction kinetics while maintaining precise control over reaction conditions [16]. This capability is particularly valuable for the synthesis of temperature-sensitive pyrrole derivatives [16].
The application of green chemistry principles to the synthesis of 3-bromo-1H-pyrrole-2-carboxylic acid represents a critical aspect of modern synthetic methodology development. The implementation of sustainable practices addresses environmental concerns while maintaining synthetic efficiency and economic viability [23] [24].
Atom Economy and Waste Reduction
Traditional bromination methods often suffer from poor atom economy due to the generation of stoichiometric amounts of hydrogen bromide and other byproducts. The development of more atom-economical processes has focused on the use of alternative brominating agents and reaction conditions that minimize waste generation [23] [24].
The Paal-Knorr reaction, which forms the basis for many pyrrole syntheses, demonstrates excellent atom economy with only two molecules of water being eliminated in the ring-forming step [23]. This inherent efficiency makes the Paal-Knorr approach particularly attractive from a green chemistry perspective [23].
Solvent Selection and Replacement
The replacement of toxic organic solvents with environmentally benign alternatives represents a key area of green chemistry development. Water has emerged as an attractive solvent for pyrrole synthesis, with several methodologies demonstrating successful reactions in aqueous media [24] [25].
Ionic liquids have been investigated as sustainable alternatives to conventional organic solvents for bromination reactions. The use of ionic liquids enables the development of recyclable catalytic systems and reduces the environmental impact of the synthesis [26] [27].
Deep eutectic solvents (DES) have shown promise for pyrrole synthesis, offering a combination of low toxicity, biodegradability, and excellent solvating properties [28]. The use of DES composed of N,N'-dimethylurea and L-(+)-tartaric acid has been demonstrated to provide efficient pyrrole synthesis with good recyclability [28].
Renewable Feedstocks
The utilization of renewable feedstocks represents a fundamental shift toward sustainable pyrrole synthesis. The development of methods for the conversion of biomass-derived compounds to pyrrole derivatives has gained significant attention [29] [24].
3-Hydroxy-2-pyrones, which can be prepared from renewable sources, have been demonstrated as effective masked 1,4-dicarbonyl compounds for the synthesis of N-substituted pyrrole carboxylic acid derivatives [29] [24]. These reactions can be performed under sustainable conditions without solvents at 50-75°C or in basic water-methanol solutions at room temperature [29] [24].
Catalytic Processes
The development of catalytic processes for pyrrole synthesis reduces the need for stoichiometric reagents and improves the overall sustainability of the synthesis. Heterogeneous catalysts offer additional advantages, including ease of separation and potential for recycling [30] [31].
Copper-catalyzed processes have been developed for the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines using heterogeneous copper on carbon under neat heating conditions [31]. This approach eliminates the need for organic solvents and provides a recyclable catalytic system [31].
Energy Efficiency
The development of energy-efficient synthetic methods has focused on the use of microwave irradiation, ultrasonic activation, and mechanochemical processes [32] [33]. These alternative energy sources often enable reactions to proceed under milder conditions and with shorter reaction times [32] [33].
Mechanochemical synthesis using high-speed vibration milling has been demonstrated to provide efficient pyrrole synthesis without the need for solvents or elevated temperatures [21] [32]. This approach offers significant advantages in terms of energy consumption and environmental impact [21] [32].
Photochemical and Electrochemical Methods
The development of photochemical and electrochemical methods for pyrrole synthesis represents an emerging area of green chemistry research [34]. These methods offer the potential for energy-efficient synthesis using renewable energy sources [34].
Photochemical methods utilize light energy to drive chemical transformations, often under mild conditions and with excellent selectivity [34]. Electrochemical methods offer precise control over reaction conditions and the potential for integration with renewable energy sources [34].
The industrial production of 3-bromo-1H-pyrrole-2-carboxylic acid requires careful consideration of economic factors, safety requirements, and environmental impact. The selection of appropriate production methodologies depends on the required scale, product specifications, and regulatory requirements [35] [36].
Batch Production Processes
Traditional batch production remains the most commonly employed method for the industrial synthesis of brominated pyrrole derivatives. Batch processes offer flexibility in terms of product mix and the ability to accommodate varying production demands [35] [36].
The typical batch process involves the bromination of pyrrole-2-carboxylic acid using molecular bromine in an appropriate solvent system. The reaction is typically conducted in glass-lined reactors to prevent corrosion from the acidic and corrosive reaction mixture [35] [36].
Safety considerations for batch processes include the handling of molecular bromine, which requires specialized equipment and trained personnel. The storage and transportation of bromine present additional challenges that must be addressed through appropriate safety protocols [35] [36].
Continuous Flow Production
Continuous flow production offers several advantages for the industrial synthesis of 3-bromo-1H-pyrrole-2-carboxylic acid, including improved safety, better process control, and the potential for higher throughput [15] [17].
The implementation of continuous flow processes requires significant capital investment in specialized equipment, but the operational advantages often justify the initial costs [15] [17]. The enhanced safety profile of flow processes is particularly important for bromination reactions, where the risks associated with batch handling of bromine are significantly reduced [15] [17].
Enzymatic Production Methods
The development of enzymatic production methods for pyrrole derivatives represents an emerging approach that offers potential advantages in terms of selectivity and environmental impact [9] [10]. However, the current state of enzymatic technology limits its application to specialized products and smaller production scales [9] [10].
The high cost of enzyme production and the requirement for controlled reaction conditions present challenges for the implementation of enzymatic processes at industrial scale [9] [10]. Nevertheless, the development of more robust and cost-effective enzymatic systems may enable broader application in the future [9] [10].
Hybrid Production Strategies
Hybrid production strategies that combine elements of different methodologies offer the potential to optimize the balance between cost, safety, and environmental impact. For example, the combination of continuous flow technology with enzymatic catalysis could provide enhanced selectivity while maintaining the safety advantages of flow processing [9] [10].
The integration of process analytical technology enables real-time monitoring and control of hybrid processes, ensuring consistent product quality and optimal resource utilization [9] [10]. This approach represents a promising direction for the future development of industrial pyrrole production [9] [10].
Economic Considerations
The economic viability of different production methodologies depends on various factors, including raw material costs, energy requirements, labor costs, and capital investment. The selection of the optimal production method requires careful analysis of these factors in the context of specific market conditions and regulatory requirements [35] [36].
The development of more efficient catalytic processes and the use of renewable feedstocks offer potential pathways to reduce production costs while improving environmental sustainability [29] [24]. The integration of process intensification technologies, such as microreactors and continuous flow systems, can further enhance economic performance [15] [17].
Quality Control and Regulatory Compliance
Industrial production of 3-bromo-1H-pyrrole-2-carboxylic acid must meet stringent quality requirements and regulatory standards. The implementation of robust quality control systems is essential to ensure product consistency and compliance with pharmaceutical and chemical industry standards [35] [36].